![molecular formula C11H15N3O4S B5835934 N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. In
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide acts as a selective agonist for mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide leads to the inhibition of neurotransmitter release, particularly glutamate, which is involved in many neurological disorders. This inhibition of glutamate release leads to a decrease in excitatory neurotransmission, which can be beneficial in conditions such as epilepsy and stroke.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been found to increase the activity of antioxidant enzymes, which can protect against oxidative stress in the brain. These effects suggest that N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide may have a neuroprotective role in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has several advantages for lab experiments. It is a highly selective agonist for mGluR7, which allows for specific targeting of this receptor. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been optimized for high yields and purity, making it a reliable compound for research purposes. However, there are also limitations to using N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide in lab experiments. Its effects may be limited to animal models, and further research is needed to determine its efficacy in humans. Additionally, the potential for off-target effects of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide must be carefully considered in experimental design.
Orientations Futures
For research on N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide include its potential therapeutic applications in neurodegenerative diseases and the development of novel compounds that target mGluR7.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide involves the reaction of 4-(chlorosulfonyl)aniline with morpholinecarboxylic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with ammonia to yield N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been optimized to produce high yields and purity, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease, Huntington's disease, and traumatic brain injury. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(4-sulfamoylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-19(16,17)10-3-1-9(2-4-10)13-11(15)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSQBRKATCDHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
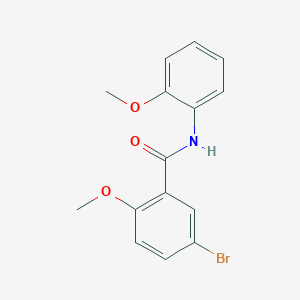
methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
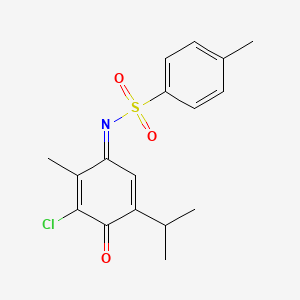
![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)
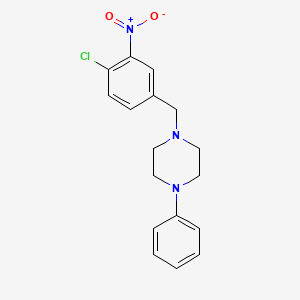
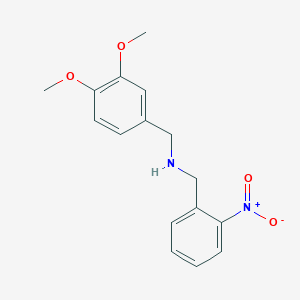
![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)
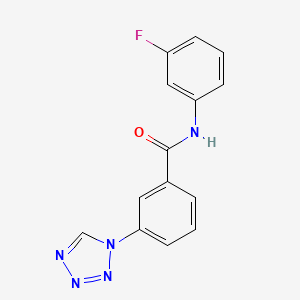
![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)